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Compound Name: 3-Nitrophenylethylamine

Cat. No.: B1313471 Get Quote

A Comparative Spectral Analysis of 2-, 3-, and 4-
Nitrophenylethylamine
A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectral characteristics of 3-Nitrophenylethylamine and its positional isomers.

This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR),

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

The positional isomerism of the nitro group on the phenyl ring of nitrophenylethylamine

significantly influences the electronic environment and, consequently, the spectral properties of

the molecule. Understanding these differences is crucial for the unambiguous identification and

characterization of these compounds in various research and development settings, including

drug discovery and forensic analysis. This guide presents a side-by-side comparison of the

spectral data for 2-nitrophenylethylamine, 3-nitrophenylethylamine, and 4-

nitrophenylethylamine.

Comparative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of

the three positional isomers.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Protons
2-
Nitrophenylethylam
ine (δ, ppm)

3-
Nitrophenylethylam
ine (δ, ppm)

4-
Nitrophenylethylam
ine (δ, ppm)

-CH₂- (aliphatic) ~3.2 (t) ~2.9 (t) ~3.0 (t)

-CH₂- (aliphatic) ~3.1 (t) ~3.0 (t) ~3.2 (t)

-NH₂ ~1.5 (s, br) ~1.6 (s, br) ~1.4 (s, br)

Aromatic H ~7.3 - 8.1 (m) ~7.4 - 8.1 (m) ~7.4 (d), ~8.2 (d)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Carbon Atom
2-
Nitrophenylethylam
ine (δ, ppm)

3-
Nitrophenylethylam
ine (δ, ppm)

4-
Nitrophenylethylam
ine (δ, ppm)[1]

-CH₂- (aliphatic) ~36 ~36 ~35

-CH₂- (aliphatic) ~41 ~42 ~41

Aromatic C (C-NO₂) ~149 ~148 ~147

Aromatic C ~124 - 137 ~121 - 135 ~124, ~130

Aromatic C-CH₂ ~133 ~141 ~147

Note: The exact chemical shifts and multiplicities (s: singlet, d: doublet, t: triplet, m: multiplet)

can vary slightly depending on the solvent and concentration. The data presented here is a

representative compilation from various sources.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group
2-
Nitrophenylethylam
ine

3-
Nitrophenylethylam
ine

4-
Nitrophenylethylam
ine

N-H Stretch (Amine) ~3370, ~3300 ~3370, ~3300 ~3370, ~3300

C-H Stretch

(Aromatic)
~3100 - 3000 ~3100 - 3000 ~3100 - 3000

C-H Stretch (Aliphatic) ~2950 - 2850 ~2950 - 2850 ~2950 - 2850

N-O Stretch (Nitro)
~1520 (asym), ~1350

(sym)

~1530 (asym), ~1350

(sym)

~1515 (asym), ~1345

(sym)

C=C Stretch

(Aromatic)
~1600, ~1450 ~1610, ~1480 ~1600, ~1450

C-N Stretch (Amine) ~1300 - 1250 ~1300 - 1250 ~1300 - 1250

Aromatic Substitution ~780 (ortho) ~800, ~740 (meta) ~850 (para)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Table 4: UV-Vis Absorption Maxima (λmax)
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Isomer λmax (nm) in Methanol
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

2-Nitrophenylethylamine ~265 Data not readily available

3-Nitrophenylethylamine ~270 Data not readily available

4-Nitrophenylethylamine ~274 ~10,000

The para-isomer (4-nitrophenylethylamine) exhibits a bathochromic (red) shift in its absorption

maximum compared to the ortho and meta isomers, which is attributed to a more extended

conjugation between the nitro group and the phenyl ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments, aiding in the determination of the molecular weight and structural

features.

Table 5: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

Fragment
2-
Nitrophenylethylam
ine (m/z)

3-
Nitrophenylethylam
ine (m/z)

4-
Nitrophenylethylam
ine (m/z)[1]

[M]⁺ 166 166 166

[M - NO₂]⁺ 120 120 120

[CH₂NH₂]⁺ (base

peak)
30 30 30

[C₇H₇]⁺ 91 91 91

[C₆H₄NO₂]⁺ 122 122 122

The primary fragmentation pathway for all three isomers involves the cleavage of the benzylic

C-C bond, leading to the formation of the tropylium ion (m/z 91) and the characteristic base
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peak at m/z 30 corresponding to the [CH₂NH₂]⁺ fragment. The position of the nitro group has a

minor influence on the major fragmentation pattern under electron ionization.

Experimental Protocols
Detailed methodologies for the key spectral analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the nitrophenylethylamine isomer in approximately

0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse angle: 30-45 degrees

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse angle: 45 degrees

Spectral width: 0 to 220 ppm

Proton decoupling was applied to simplify the spectrum.

Data Processing: Fourier transformation, phase correction, and baseline correction were

applied to the raw data. Chemical shifts were referenced to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder (approximately 1:100 ratio) and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing: The background spectrum (air) was subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of each isomer was prepared in methanol. Serial

dilutions were made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength range: 200-400 nm

Scan speed: Medium

A cuvette containing pure methanol was used as a blank.

Data Processing: The absorbance spectrum was recorded, and the wavelength of maximum

absorbance (λmax) was determined.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol was introduced into the

mass spectrometer via direct infusion or through a gas chromatograph.
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Mass range: m/z 20-200

Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios of the

molecular ion and major fragment ions were identified.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of the

nitrophenylethylamine isomers.
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Caption: Workflow for the spectral analysis of nitrophenylethylamine isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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